molecular formula C10H20N2O2 B13473926 tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate

tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate

Cat. No.: B13473926
M. Wt: 200.28 g/mol
InChI Key: SJCHHKIVUCVQNJ-ZETCQYMHSA-N
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Description

tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate is a chiral carbamate derivative featuring a four-membered azetidine ring and a tert-butyloxycarbonyl (Boc) protecting group. This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and bioactive molecules where stereochemical control and stability under synthetic conditions are paramount. The Boc group enhances solubility in organic solvents and protects the amine functionality during multi-step syntheses .

The azetidine ring introduces conformational rigidity and moderate ring strain, balancing reactivity and stability. This makes the compound suitable for applications requiring controlled release of the amine moiety under acidic conditions (e.g., in drug delivery systems).

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-7(8-5-11-6-8)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-/m0/s1

InChI Key

SJCHHKIVUCVQNJ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1CNC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1CNC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate typically involves the following key steps:

  • Construction or functionalization of the azetidine ring at the 3-position.
  • Introduction of the chiral ethyl substituent at the azetidine nitrogen or carbon.
  • Protection of the amine functionality as a tert-butyl carbamate (Boc) group.

Detailed Synthetic Routes

A representative synthetic route is outlined below based on patent WO2018108954A1 and related literature:

Step Starting Material / Intermediate Reagents/Conditions Product / Intermediate Notes
1 Azetidine-3-carboxylic acid Protection with tert-butyl carbamate reagents tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Initial Boc protection of azetidine ring nitrogen.
2 tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Sulfonylation with para-toluenesulfonyl chloride (TsCl) or trifluoromethanesulfonic anhydride + triethylamine base tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (mesylate) or tosylate Activation of hydroxyl group to a good leaving group for substitution.
3 Mesylate or tosylate intermediate Fluorination using tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate Introduction of fluoromethyl group via nucleophilic substitution.
4 tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate Reaction with 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction purification Purified fluoromethyl azetidine intermediate Removal of chloromethyl impurities to less than 1%.
5 Methyl azetidine-3-carboxylate hydrochloride Reduction with hydride reducing agents such as sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride (LAH), sodium borohydride, or diisobutylaluminum hydride (DIBAL) 1-(azetidin-3-yl)ethyl intermediate Introduction of the chiral ethyl substituent via reduction and chiral resolution steps.
6 1-(azetidin-3-yl)ethyl intermediate Boc protection using di-tert-butyl dicarbonate (Boc2O) This compound Final carbamate formation protecting the amine group.

Notes on Reagents and Conditions

  • Hydride Reducing Agents: Sodium triacetoxyborohydride and Red-Al are commonly used for selective reductions in the presence of sensitive groups. Lithium aluminum hydride and diisobutylaluminum hydride provide stronger reducing conditions but require careful control to avoid over-reduction.

  • Sulfonylation Reagents: Para-toluenesulfonyl chloride (TsCl) and trifluoromethanesulfonic anhydride are effective for converting hydroxyl groups into good leaving groups (tosylates and triflates), facilitating nucleophilic substitutions.

  • Fluorination: Tetra-butylammonium fluoride (TBAF) and hydrogen fluoride/trimethylamine complexes are used for introducing fluoromethyl groups, which can be intermediates in further transformations.

  • Purification: Use of 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction helps reduce chloromethyl impurities, ensuring high purity of intermediates.

Analytical Data and Characterization

Property Value Method / Source
Molecular Weight 200.28 g/mol Computed (PubChem)
Exact Mass 200.1525 Da Computed (PubChem)
Topological Polar Surface Area 50.4 Ų Computed (PubChem)
Hydrogen Bond Donors 2 Computed (PubChem)
Hydrogen Bond Acceptors 3 Computed (PubChem)
Rotatable Bonds 4 Computed (PubChem)
Stereochemistry One defined stereocenter (1S) Confirmed by chiral synthesis

Summary of Research Findings

  • The preparation of this compound involves multi-step synthesis starting from azetidine-3-carboxylic acid or its derivatives.
  • Protection of the amine as a tert-butyl carbamate is a key step to stabilize intermediates and facilitate further modifications.
  • Activation of hydroxyl groups to sulfonate esters enables nucleophilic substitutions, including fluorination, which can be intermediates or side routes depending on the target derivative.
  • Hydride reductions are employed to install the chiral ethyl substituent, with choice of reducing agent impacting yield and stereoselectivity.
  • Purification steps involving DABCO and aqueous extraction are critical to reduce impurities such as chloromethyl by-products.
  • The compound's stereochemistry is controlled and confirmed, ensuring the (1S) enantiomer is obtained, which is important for biological activity in pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

The applications of tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate are primarily in scientific research, spanning across chemistry, biology, and medicine. This compound is utilized as a building block in organic synthesis for creating complex molecules, and its unique functional groups make it valuable in preparing pharmaceuticals and agrochemicals. The hydrazinecarbonyl group present in its structure allows it to interact with biological targets, positioning it as a candidate in the design of enzyme inhibitors and other therapeutic agents.

Scientific Applications

  • Organic Synthesis: this compound serves as a crucial building block in synthesizing complex molecules.
  • Medicinal Chemistry: This compound is investigated for its potential in developing new therapeutic agents targeting various diseases, including cancer and infectious diseases. Its role in enzyme inhibition, particularly in cancer research where enzyme modulation can impact tumor growth, is also notable.
  • Antimicrobial Activity: Hydrazine derivatives, modified from the hydrazinecarbonyl structure, have demonstrated enhanced activity against drug-resistant strains of bacteria, including Mycobacterium tuberculosis (Mtb).
  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes has been noted, particularly in the context of cancer research where enzyme modulation can impact tumor growth.

This compound exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that hydrazine derivatives can possess significant antibacterial properties. Modifications in the hydrazinecarbonyl structure have been linked to enhanced activity against drug-resistant strains of bacteria, including Mycobacterium tuberculosis (Mtb).
  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes has been noted, particularly in the context of cancer research where enzyme modulation can impact tumor growth.
  • Potential Therapeutic Applications: Its role as a building block in drug design is notable. The compound has been explored for its applications in developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine/Ethyl Backbone

tert-Butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride
  • Structure : Cyclopropyl group attached to azetidine.
  • Key Differences : The cyclopropyl ring increases steric hindrance and may reduce metabolic degradation. The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound .
  • Applications : Useful in peptide mimetics where enhanced stability is required.
tert-Butyl[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate
  • Structure : 3-Hydroxyphenyl substituent instead of azetidine.
  • Key Differences: The phenolic -OH group enables hydrogen bonding, enhancing solubility in polar solvents (density: 1.096 g/cm³; predicted boiling point: 387.3°C) .
  • Applications: Potential use in targeting receptors with polar binding pockets.
tert-Butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate
  • Structure : 3-Bromophenyl substituent.
  • Key Differences : Bromine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). Molecular weight: 300.19 g/mol .
  • Applications : Intermediate in synthesizing biaryl compounds for kinase inhibitors.

Variations in Ring Systems and Functional Groups

tert-Butyl (1S,8S)-6-Benzyl-8-(3-bromophenyl)-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate
  • Structure: Bicyclic framework (diazabicyclo[6.1.0]nonane) with bromophenyl and benzyl groups.
  • Key Differences : Increased rigidity and bulkiness reduce membrane permeability but enhance target binding specificity. Synthesized via cyclopropane fusion .
  • Applications : Designed for high-affinity binding to proteolytic enzyme active sites.
(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate
  • Structure : Imidazole ring replaces azetidine.
  • Key Differences : Aromatic imidazole enables π-π interactions with protein targets. Molecular weight: 290.16 g/mol; predicted pKa: 11.49 .
  • Applications : Versatile building block for metal-catalyzed reactions in heterocyclic chemistry.
tert-Butyl N-[(1S,3R)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate
  • Structure : Cyclobutane ring with acetyl and dimethyl groups.
  • Key Differences : Conformational strain from the cyclobutane may influence reactivity in ring-opening reactions .
  • Applications : Intermediate in strained ring systems for drug discovery.

Functional Group Additions

tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate
  • Structure : Hydrazinecarbonyl group replaces azetidine.
  • Key Differences : The hydrazine moiety increases susceptibility to hydrolysis. Molecular weight: 203.24 g/mol .
  • Applications : Used in hydrazide-based prodrugs or metal chelators.
tert-Butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate
  • Structure: Methoxy(methyl)amino and carbonyl groups.
  • Key Differences : The electron-withdrawing carbonyl group may stabilize intermediates in nucleophilic acyl substitution reactions .
  • Applications: Precursor for β-amino alcohol synthesis.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate C₁₀H₂₀N₂O₂ 200.28 Azetidine, Boc-protected amine Moderate ring strain, chiral center
tert-Butyl[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate C₁₃H₁₉NO₃ 237.29 3-Hydroxyphenyl High solubility (predicted)
tert-Butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate C₁₃H₁₈BrNO₂ 300.19 3-Bromophenyl Bromine for cross-coupling
(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate C₁₀H₁₆BrN₃O₂ 290.16 Bromoimidazole Aromatic interactions

Biological Activity

tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate, also known by its CAS number 2276501-65-4, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10_{10}H20_{20}N2_2O2_2, with a molecular weight of 200.28 g/mol. The compound features a tert-butyl group attached to a carbamate moiety linked to an azetidine derivative, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC10_{10}H20_{20}N2_2O2_2
Molecular Weight200.28 g/mol
CAS Number2276501-65-4

Research indicates that this compound may interact with specific biological targets, particularly in the modulation of histamine H4 receptors. This receptor plays a crucial role in various physiological functions, including immune responses and inflammation.

Biological Activity

The compound's biological activity has been characterized through various studies:

  • Histamine H4 Receptor Modulation :
    • A study highlighted its role as a modulator of histamine H4 receptor activity, suggesting potential applications in treating allergic and inflammatory conditions .
  • In Vitro Studies :
    • In vitro assays have demonstrated that the compound exhibits significant activity against certain cellular pathways, which may lead to apoptosis in specific cancer cell lines. This was evidenced by cell cycle arrest and increased apoptotic markers .
  • Toxicological Profile :
    • The compound has been classified with potential acute toxicity if ingested or contacted with skin (H302 and H312 warnings). This necessitates careful handling in laboratory settings .

Case Studies

Several case studies have reported on the efficacy and safety profile of this compound:

  • Case Study 1 : In a controlled environment, the compound was tested for its effects on immune cell modulation. Results indicated a dose-dependent response in cytokine production, highlighting its potential as an anti-inflammatory agent.
  • Case Study 2 : Another study focused on the compound's effect on cancer cell lines, where it induced apoptosis through the activation of caspase pathways, showcasing its potential as an anticancer agent.

Research Findings

Recent research has further elucidated the pharmacological profile of this compound:

  • Selectivity and Potency : The compound displays selective binding to histamine receptors with promising potency metrics that could be beneficial for therapeutic applications.
  • Absorption and Distribution : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, making it a candidate for oral bioavailability .

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of tert-butyl carbamate to an azetidine-containing intermediate. Key steps include:

  • Azetidine functionalization : Protecting the azetidine nitrogen with a Boc group under anhydrous conditions (e.g., using di-tert-butyl dicarbonate and a base like triethylamine) .
  • Stereoselective alkylation : Introducing the ethyl group with (S)-configured chirality via asymmetric catalysis or chiral auxiliaries .
  • Final deprotection : Acidic cleavage (e.g., HCl in dioxane) to yield the free amine .
    Optimization factors :
  • Temperature : Lower temperatures (0–5°C) minimize side reactions during Boc protection .
  • Solvent polarity : Dichloromethane or THF ensures solubility of intermediates .
  • Catalyst loading : 5–10 mol% of chiral catalysts (e.g., BINOL-derived phosphoric acids) achieves >90% enantiomeric excess .

Q. How is structural confirmation and purity assessment performed for this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Distinct signals for tert-butyl (δ ~1.4 ppm), azetidine protons (δ ~3.2–3.8 ppm), and carbamate NH (δ ~5.1 ppm) .
    • ¹³C NMR : Confirms Boc carbonyl (δ ~155 ppm) and azetidine ring carbons (δ ~45–60 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the theoretical molecular weight (e.g., 242.3 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for the stereoselective alkylation step?

Discrepancies in yields (e.g., 60% vs. 85%) often arise from:

  • Impurity in starting materials : Azetidine derivatives prone to oxidation require strict inert atmospheres (N₂/Ar) .
  • Catalyst degradation : Moisture-sensitive catalysts (e.g., chiral phosphines) necessitate anhydrous solvents and molecular sieves .
    Mitigation strategies :
  • In-line monitoring : Use FTIR or TLC to track reaction progress and adjust catalyst loading dynamically .
  • DoE (Design of Experiments) : Systematic variation of temperature, solvent, and equivalents of reagents to identify optimal conditions .

Q. What methodological approaches are used to study this compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) to receptors like σ-1 or NMDA .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions .
  • Molecular Dynamics (MD) Simulations : Predicts binding modes with acetylcholinesterase or GPCRs using force fields like AMBER .
    Example findings :
  • Moderate affinity (KD = 2.1 µM) for the 5-HT₃ receptor, suggesting potential in neuropharmacology .

Q. How do structural modifications (e.g., fluorination) alter the compound’s reactivity and bioactivity?

  • Fluorination at the azetidine ring (e.g., replacing H with F at C3):
    • Enhanced metabolic stability : Fluorine reduces CYP450-mediated oxidation, increasing plasma half-life .
    • Altered LogP : Fluorine’s electronegativity lowers lipophilicity (ΔLogP = -0.3), impacting blood-brain barrier permeability .
      Synthetic challenges :
  • Fluorinating agents : Selectfluor® or DAST require strict temperature control (-20°C) to avoid side reactions .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for this compound in anti-inflammatory assays?

Contradictions (e.g., IC₅₀ = 10 µM vs. no activity) may stem from:

  • Assay variability : Cell-based vs. enzyme-targeted assays (e.g., COX-2 inhibition vs. TNF-α suppression) .
  • Solubility issues : Poor aqueous solubility (>100 µM) in PBS buffers leads to false negatives .
    Resolution :
  • Normalize data to solubility limits : Use DMSO concentrations <0.1% and confirm compound stability via LC-MS .

Methodological Best Practices

Q. What analytical workflows are recommended for characterizing degradation products?

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions .
  • LC-MS/MS : Identify degradants (e.g., tert-butyl cleavage products) with high-resolution mass spectrometers .
  • Stability-indicating HPLC : Develop gradient methods to separate degradants from the parent compound .

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